Chemical properties of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate
Chemical properties of tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate
This technical guide details the chemical properties, synthetic utility, and handling protocols for tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate , a specialized intermediate used in the development of fluorinated bioactive amines, particularly in the fields of medicinal chemistry and metabolic stability engineering.
Executive Summary
tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate (referred to herein as Boc-2-F-Tyramine ) is a protected derivative of 2-fluoro-4-hydroxyphenethylamine. Structurally, it represents a "fluorinated tyramine" scaffold where the amine is masked by a tert-butoxycarbonyl (Boc) group.[1]
This compound serves as a critical "switch" intermediate in drug discovery.[1] The fluorine atom at the ortho position (relative to the ethylamine chain) modulates the metabolic stability of the molecule against Monoamine Oxidases (MAO), while the Boc group allows for selective functionalization of the phenolic hydroxyl group without interference from the primary amine.[1]
Physicochemical Profile
The introduction of the fluorine atom and the Boc group significantly alters the properties of the parent phenethylamine.[1]
Structural & Electronic Analysis[2]
| Property | Value / Description | Impact on Reactivity |
| Molecular Formula | C₁₃H₁₈FNO₃ | — |
| Molecular Weight | 255.29 g/mol | Suitable for fragment-based drug design. |
| Fluorine Effect | Increases the acidity of the phenol (lowers pKa) and reduces electron density on the ring, stabilizing it against oxidative metabolism. | |
| Boc Group | Steric Bulk & Lipophilicity | Increases LogP (hydrophobicity), improving solubility in organic solvents (DCM, EtOAc) compared to the free amine salt.[1] |
| H-Bonding | Donor (Phenol, Amide NH) | The phenol remains available for H-bonding or alkylation; the carbamate NH is less nucleophilic. |
Predicted Chemical Constants
Based on structure-activity relationships of fluorinated phenols and Boc-amines.
-
pKa (Phenol): ~9.3 – 9.5 (Slightly more acidic than Tyramine [pKa 10.0] due to F-inductive effect).
-
logP (Predicted): 2.1 – 2.4 (Moderate lipophilicity).[1]
-
Solubility: High in Methanol, DCM, Ethyl Acetate; Low in Water (unless deprotonated at pH > 10).[1]
Synthetic Utility & Reactivity[3]
The core utility of this molecule lies in its orthogonal protection .[1] The Boc group acts as a temporary shield, allowing chemists to modify the phenolic oxygen (e.g., creating ethers, esters, or carbamates) before releasing the amine.[1]
The "Fluorine Effect" in Medicinal Chemistry
The 2-fluoro substituent is not merely structural; it is functional.[1]
-
Metabolic Blocking: It sterically and electronically hinders hydroxylation at the ortho position.[1]
-
Conformational Bias: The fluorine atom can induce specific conformations in the ethyl chain via electrostatic repulsion/attraction with the carbonyl oxygen or the amine protons.[1]
Reaction Pathway Visualization (DOT)
The following diagram illustrates the standard synthesis of this intermediate via the Henry Reaction (Nitroaldol) and its subsequent divergent utility.
Caption: Synthesis of the Boc-protected intermediate via Henry Reaction followed by divergent application pathways.
Experimental Protocols
Protocol A: Selective O-Alkylation (Mitsunobu Reaction)
Objective: To attach a functional motif to the phenol while keeping the amine protected.
Reagents:
-
Substrate: tert-Butyl 2-fluoro-4-hydroxyphenethylcarbamate (1.0 eq)
-
Alcohol (R-OH): 1.2 eq
-
Triphenylphosphine (PPh₃): 1.5 eq
-
DIAD (Diisopropyl azodicarboxylate): 1.5 eq
-
Solvent: Anhydrous THF
Methodology:
-
Preparation: Dissolve the substrate, R-OH, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.[1][2]
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Target Rf usually higher than starting phenol).[1]
-
Workup: Quench with water, extract with EtOAc. Wash with brine.[1]
-
Purification: Silica gel chromatography. Note: The Boc group is stable under these neutral conditions.[1]
Protocol B: Chemoselective Boc-Deprotection
Objective: To liberate the primary amine as a salt without cleaving the ether (if formed) or affecting the fluorine.
Reagents:
-
4M HCl in Dioxane OR TFA/DCM (1:4 ratio).[1]
-
Scavenger (Optional): Triethylsilane (if highly reactive carbocations are generated, though less critical for Boc).[1]
Methodology:
-
Dissolution: Dissolve the carbamate in minimal DCM (if using TFA) or Dioxane (if using HCl).[1]
-
Acidolysis: Add the acid solution at 0°C. Stir at room temperature for 1–2 hours.
-
Observation: Gas evolution (CO₂ and Isobutylene) indicates reaction progress.[1]
-
-
Isolation:
-
Validation: 1H NMR should show the disappearance of the singlet at ~1.4 ppm (9H, Boc).[1]
Analytical Characterization (Expected)
When validating the identity of this compound, look for these specific spectral signatures:
-
1H NMR (CDCl₃, 400 MHz):
- 1.44 (s, 9H): tert-Butyl group (Boc).
- 2.75 (t, 2H): Benzylic CH₂.[1]
- 3.35 (m, 2H): N-CH₂.[1]
- 4.60 (br s, 1H): Carbamate NH.[1]
- 6.50 – 7.10 (m, 3H): Aromatic protons (Splitting pattern complex due to F-H coupling).[1]
- ~5.0–6.0 (br s, 1H): Phenolic OH (Chemical shift varies with concentration/solvent).[1]
-
19F NMR:
-
Single peak around -115 to -120 ppm (typical for fluoro-phenols).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]
-
Storage: Store at +2°C to +8°C. Hygroscopic. Keep under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol, although the fluorine adds some oxidative stability.[1]
-
Incompatibility: Strong oxidizing agents, strong bases (will deprotonate phenol), strong acids (will remove Boc).[1]
References
-
Boc-Protection Methodologies: Sarkar, A., et al. "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines."[1][4] Journal of Organic Chemistry, 2011.[1][4]
-
Synthesis of Fluorinated Phenethylamines: Ladd, D. L., et al. "Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine."[5] Journal of Medicinal Chemistry, 1986.[1] (Provides foundational chemistry for fluorinated tyramine analogs).[1]
-
General Properties of Boc-Tyramine (Non-fluorinated Analog): National Center for Biotechnology Information. "PubChem Compound Summary for CID 80237, Boc-tyramine."
-
pKa of Fluorophenols: Gross, K. C., et al. "Substituent effects on the acidity of weak acids: Phenols."[1] Journal of Organic Chemistry, 2012.[1]
Sources
- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
